

Application Notes and Protocols: Detection of Cleaved Caspase-8 by Western Blot

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Compound of Interest

Compound Name: Caspase-8 inhibitor

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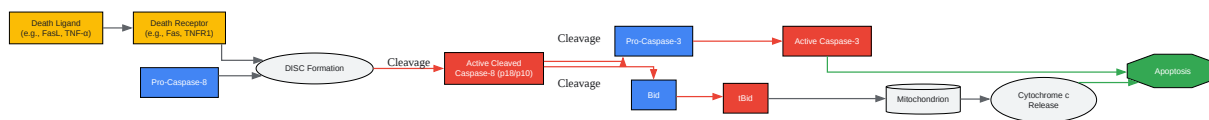
For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or infected cells.[1][2] Upon activation by death receptors such as Fas/APO-1 and TNFR1, pro-caspase-8 undergoes proteolytic cleavage to generate its active form, which consists of p18 and p10 subunits.[3][4][5][6] This active caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.[1][6] Detecting the cleaved fragments of caspase-8 by Western blot is a reliable method to confirm the activation of the extrinsic apoptotic pathway.[2][7] This document provides a detailed protocol for the detection of cleaved caspase-8 using Western blotting.

Signaling Pathway

The activation of caspase-8 is a key event in the extrinsic apoptosis pathway. The binding of ligands to death receptors on the cell surface triggers the formation of the Death-Inducing Signaling Complex (DISC).[1] Pro-caspase-8 is recruited to the DISC, leading to its dimerization and auto-proteolytic activation.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases, such as caspase-3, or it can cleave Bid, a Bcl-2 family member, which amplifies the apoptotic signal through the intrinsic mitochondrial pathway.[1]



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Caption: Extrinsic apoptosis signaling pathway involving caspase-8 activation.

Experimental Protocol

This protocol outlines the steps for sample preparation, electrophoresis, protein transfer, and immunodetection of cleaved caspase-8.

Materials and Reagents

Reagents for Sample Preparation:

- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit

Reagents for Electrophoresis and Transfer:

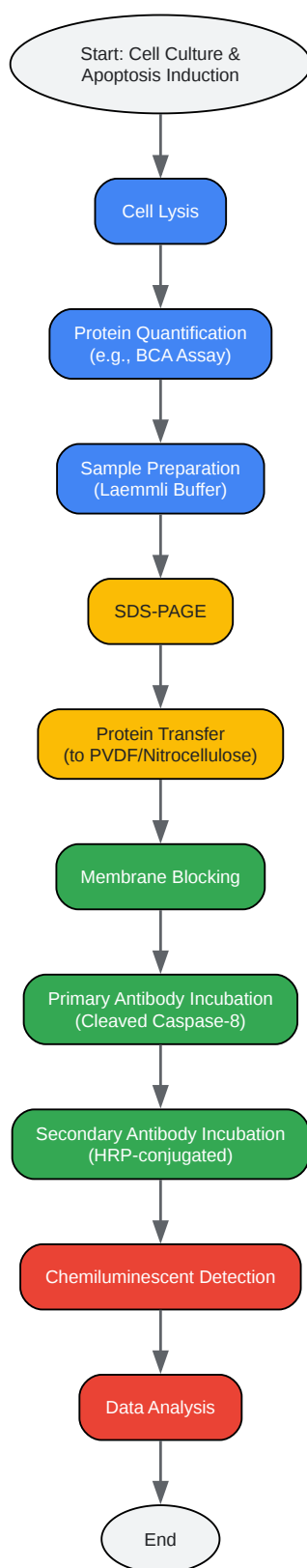
- 4x Laemmli sample buffer
- Tris-Glycine-SDS running buffer
- Precast polyacrylamide gels (e.g., 12% or 15%)[8][9]
- PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for smaller fragments)[9]

- Transfer buffer (e.g., Towbin buffer with 20% methanol)

Reagents for Immunodetection:

- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[[10](#)][[11](#)]
- Primary antibody against cleaved caspase-8 (see Table 1)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- TBST (Tris-Buffered Saline with 0.1% Tween-20)

Workflow



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Caption: Western blot workflow for detecting cleaved caspase-8.

Detailed Methodology

- Sample Preparation:

1. Induce apoptosis in cell cultures using the desired treatment. Include both treated and untreated control groups.[\[12\]](#)
2. Harvest cells and wash with ice-cold PBS.
3. Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
4. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
5. Determine the protein concentration of each sample using a BCA assay.[\[8\]](#)
6. Prepare samples for loading by adding 4x Laemmli sample buffer and heating at 95°C for 5 minutes.[\[8\]](#)

- SDS-PAGE:

1. Load equal amounts of protein (20-40 µg) into the wells of a polyacrylamide gel.[\[11\]](#)
2. Run the gel in Tris-Glycine-SDS running buffer until the dye front reaches the bottom.

- Protein Transfer:

1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[\[13\]](#)
2. Ensure complete transfer by checking for the presence of pre-stained molecular weight markers on the membrane.

- Immunodetection:

1. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[13\]](#)[\[14\]](#)
2. Incubate the membrane with the primary antibody against cleaved caspase-8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[10\]](#)[\[14\]](#)

3. Wash the membrane three times for 5-10 minutes each with TBST.[\[14\]](#)
4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[\[11\]](#)
5. Wash the membrane again three times for 10 minutes each with TBST.
6. Apply the chemiluminescent substrate and visualize the bands using a digital imaging system.

Data Presentation and Interpretation

The detection of cleaved caspase-8 fragments is a key indicator of apoptosis. The expected molecular weights of pro-caspase-8 and its cleavage products should be confirmed.

Protein	Expected Molecular Weight (kDa)	Description
Pro-caspase-8	~55-57 kDa	Inactive zymogen form of caspase-8.
Cleaved Caspase-8 (p43/p41)	~41-43 kDa	Intermediate cleavage product containing the pro-domain and the p18 subunit. [6] [15] [16]
Cleaved Caspase-8 (p18)	~18 kDa	The large subunit of the active caspase-8 heterodimer. [15]
Cleaved Caspase-8 (p10)	~10 kDa	The small subunit of the active caspase-8 heterodimer. [17]

An increase in the intensity of the cleaved caspase-8 bands (p43/p41 and/or p18) and a corresponding decrease in the pro-caspase-8 band in treated samples compared to untreated controls indicates the induction of apoptosis.[\[7\]](#)

Antibody Selection

A variety of commercially available antibodies can be used to detect cleaved caspase-8. It is crucial to select an antibody that is specific for the cleaved form of the protein.

Antibody Target	Host Species	Recommended Dilution (WB)	Supplier (Example)	Catalog # (Example)
Cleaved Caspase-8 (Asp387)	Rabbit Polyclonal	1:1000	Cell Signaling Technology	#9429
Cleaved Caspase-8 (Asp374) (18C8)	Rabbit Monoclonal	1:1000	Cell Signaling Technology	#9496
Cleaved Caspase-8 p10 (h385)	Goat Polyclonal	1:100-1:1000	Santa Cruz Biotechnology	sc-22180
Cleaved- Caspase 8 (Asp384)	Rabbit Polyclonal	1:500-1:2000	Affinity Biosciences	AF5267

Note: Always refer to the manufacturer's datasheet for the most up-to-date and specific recommendations for antibody dilution and experimental conditions.

Troubleshooting

Issue	Possible Cause	Suggested Solution
No signal or weak signal	Insufficient protein loading	Increase the amount of protein loaded onto the gel.
Inefficient antibody binding	Optimize primary and secondary antibody concentrations and incubation times.	
Apoptosis induction was not successful	Confirm apoptosis induction with a positive control (e.g., staurosporine treatment).[9]	
Inefficient transfer of small fragments	Use a 0.2 µm pore size membrane and optimize transfer time and voltage.[9]	
High background	Insufficient blocking	Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high	Decrease the concentration of the primary and/or secondary antibody.	
Insufficient washing	Increase the number and/or duration of wash steps.	
Non-specific bands	Antibody cross-reactivity	Use a more specific monoclonal antibody. Perform a BLAST search with the immunogen sequence.
Protein degradation	Add fresh protease inhibitors to the lysis buffer and keep samples on ice.	

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